molecular formula C11H7BrF2 B1445415 1-Bromo-2-(difluoromethyl)naphthalene CAS No. 925441-52-7

1-Bromo-2-(difluoromethyl)naphthalene

Cat. No.: B1445415
CAS No.: 925441-52-7
M. Wt: 257.07 g/mol
InChI Key: NHQBMKWNJOJXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(difluoromethyl)naphthalene (CAS 925441-52-7) is a valuable halogenated naphthalene derivative of significant interest in advanced organic synthesis and materials science research. With the molecular formula C11H7BrF2 and a molecular weight of 257.07 g/mol, this compound serves as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions, such as those used to create complex push-pull chromophores . Its structure incorporates both a bromine atom and a difluoromethyl group on the naphthalene ring system, making it a key intermediate for constructing molecules with tailored electronic properties . Researchers utilize similar naphthalene-based compounds in the development of organic materials and fluorescent molecular probes . These probes are investigated for their ability to label protein aggregates, such as those associated with neurodegenerative diseases, by exploiting intramolecular charge transfer (ICT) mechanisms . The presence of both bromine and fluorine atoms in the molecule provides distinct handles for further chemical modification, allowing for the fine-tuning of electronic characteristics and lipophilicity in target compounds. This product is intended for research applications as a synthetic intermediate. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQBMKWNJOJXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Naphthalene Derivatives

A foundational step in the synthesis is the preparation of bromonaphthalene intermediates, particularly 1-bromonaphthalene or 2-bromonaphthalene, which serve as precursors for further difluoromethylation.

  • Method Using Hydrobromic Acid and Hydrogen Peroxide
    A patented method for synthesizing 1-bromonaphthalene involves the reaction of industrial-grade naphthalene flakes with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) in the presence of ethylene dichloride as solvent at 40–45°C. The process proceeds via electrophilic bromination where HBr and H2O2 generate bromine in situ, leading to selective monobromination at the 1-position. After reaction completion, the product is isolated by distillation and purification, yielding 1-bromonaphthalene with high purity (98.5%) and good yield (92%) based on naphthalene conversion. This method is noted for its high bromine utilization efficiency and low environmental impact due to minimal bromine waste.

  • Synthesis of 2-Bromonaphthalene Derivatives
    Alternative methods for bromination at the 2-position involve more complex synthetic routes. One approach uses diaryl propargyl alcohol derivatives reacted with N-bromosuccinimide (NBS) in nitromethane and ethanol, followed by workup and chromatographic purification to yield 2-bromonaphthalene compounds. This method provides access to bromonaphthalene derivatives with additional substituents and is useful for preparing functionalized bromonaphthalenes for further transformations.

  • Transition Metal-Free Bromination
    Another efficient synthesis involves the preparation of 2-bromo-3-(bromomethyl)naphthalene via Birch reduction of naphthalene to 1,4-dihydronaphthalene, followed by reaction with dichlorocarbene generated in situ and subsequent bromination. Although this method targets a different bromonaphthalene derivative, it demonstrates modular and metal-free approaches to brominated naphthalene intermediates.

Proposed Synthetic Route for 1-Bromo-2-(difluoromethyl)naphthalene

Based on the literature, a practical synthetic sequence to prepare this compound would involve:

Step Reaction Conditions Outcome
1 Selective bromination of naphthalene to 1-bromonaphthalene Industrial naphthalene, HBr, H2O2, ethylene dichloride, 40–45°C 1-bromonaphthalene (high yield, 92%)
2 Directed ortho-lithiation or metalation at 2-position of 1-bromonaphthalene Use of strong base (e.g., n-BuLi) at low temperature Lithiation at 2-position
3 Electrophilic quenching with difluoromethyl source or Pd-catalyzed difluoromethylation Pd catalyst, difluoromethyl reagent, base, elevated temperature This compound

Alternatively, direct Pd-catalyzed difluoromethylation of 1-bromonaphthalene at the 2-position could be explored, though regioselectivity must be controlled.

Summary Table of Key Preparation Methods

Method Starting Material Reagents Conditions Yield & Purity Notes
Hydrobromic acid/H2O2 bromination Naphthalene HBr, H2O2, ethylene dichloride 40–45°C, 0.5–1 h 92% yield, 98.5% purity Efficient bromine utilization, low pollution
NBS bromination of diaryl propargyl alcohol Diaryl propargyl alcohol NBS, nitromethane, ethanol 30°C, 1 h ~56% yield Useful for substituted bromonaphthalenes
Birch reduction + carbene + bromination Naphthalene t-BuOK, chloroform, Br2 Mild conditions Moderate to high yield Metal-free, modular synthesis
Difluoromethyltri(n-butyl)ammonium chloride difluoromethylation Aryl nucleophiles Difluoromethyltri(n-butyl)ammonium chloride, NaH Room temp to mild heating High yields Efficient difluorocarbene generation
Pd-catalyzed difluoromethylation Aryl bromides Pd(PtBu3)2, CsF, difluoromethyl source 100°C, 16–48 h High yield Applicable to bromonaphthalenes

Research Findings and Considerations

  • The bromination step is well-established with high efficiency and environmental benefits when using hydrobromic acid and hydrogen peroxide, avoiding excess bromine waste.

  • Difluoromethylation methods are evolving, with both nucleophilic and catalytic approaches showing promise. The Pd-catalyzed approach offers high regioselectivity and functional group tolerance but requires careful optimization of catalyst and reaction conditions.

  • Metal-free difluoromethylation using ammonium salts is a green alternative but may require strong bases and careful control of reaction parameters.

  • Combining these methods in a sequential manner allows the synthesis of this compound with good overall yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical conditions.

Major Products:

  • Substitution reactions yield various substituted naphthalenes depending on the nucleophile used.
  • Coupling reactions produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Chemistry

1-Bromo-2-(difluoromethyl)naphthalene serves as a crucial building block in organic synthesis. It is used in:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nucleophile bonds.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with boronic acids or esters.

Biology

In biochemical studies, this compound acts as a probe to investigate enzyme-substrate interactions. Its unique electronic properties contribute to its effectiveness in studying biological systems.

Medicine

This compound is explored for its potential in drug discovery and development:

  • Pharmaceutical Development : It is utilized in the synthesis of novel therapeutic agents, particularly those targeting specific biological pathways.

Industry

This compound finds applications in the production of specialty chemicals and materials:

  • Material Science : Its unique properties make it suitable for developing new materials with enhanced functionalities.

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing various naphthalene derivatives using this compound as a precursor demonstrated its efficacy in creating complex organic molecules with potential pharmaceutical applications.
  • Enzyme Interaction Studies : Research investigating enzyme-substrate interactions revealed that compounds like this compound can significantly influence enzyme activity, providing insights into drug design strategies targeting specific metabolic pathways.
  • Material Development : Industrial applications have shown that incorporating this compound into polymer matrices enhances material properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)naphthalene involves its ability to undergo various chemical transformations. In substitution reactions, the bromine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds. In coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed processes, contributing to the synthesis of complex molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-bromo-2-(difluoromethyl)naphthalene and related brominated naphthalene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₈BrF₂ 257.09 Br (1-position), -CF₂H (2) Pharmaceutical intermediates, fluorinated materials
1-Bromo-2-methylnaphthalene C₁₁H₉Br 221.10 Br (1), -CH₃ (2) Synthetic intermediate, C–Br bond studies
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ 308.00 Br (1), -CH₂Br (2) Precursor for cross-coupling reactions
1-Bromo-2-vinylnaphthalene C₁₂H₉Br 233.11 Br (1), -CH=CH₂ (2) Polymerization, Suzuki-Miyaura coupling
1-Bromo-7-methoxynaphthalene C₁₁H₉BrO 237.09 Br (1), -OCH₃ (7) Photophysical studies, OLED materials
1-Bromo-2,7-dimethylnaphthalene C₁₂H₁₁Br 235.12 Br (1), -CH₃ (2,7) Steric hindrance studies

Key Comparative Insights

Electronic and Steric Effects
  • Difluoromethyl vs. Methyl : The -CF₂H group in this compound is electron-withdrawing due to fluorine's electronegativity, lowering the electron density of the naphthalene ring compared to the electron-donating -CH₃ group in 1-bromo-2-methylnaphthalene. This enhances electrophilic substitution reactivity at the 1-position .

Research Findings and Data

Physical Properties

  • Solubility : Fluorinated derivatives generally show lower solubility in polar solvents due to increased hydrophobicity .

Biological Activity

1-Bromo-2-(difluoromethyl)naphthalene (CAS No. 925441-52-7) is a naphthalene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound has the molecular formula C11H7BrF2C_{11}H_7BrF_2 and a molecular weight of 265.07 g/mol. The compound's structure includes a bromine atom and a difluoromethyl group attached to the naphthalene ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of naphthalene derivatives followed by the introduction of the difluoromethyl group. Various methods have been reported, including:

  • Bromination : Using bromine or brominating agents to introduce the bromine atom at the desired position on the naphthalene ring.
  • Difluoromethylation : Employing reagents such as difluoromethyl sulfonium salts or difluorocarbene sources to incorporate the difluoromethyl group.

Anticancer Properties

Recent studies have indicated that naphthalene derivatives exhibit significant anticancer activity. For instance, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain naphthalene derivatives could induce apoptosis and arrest the cell cycle in breast cancer cells (MDA-MB-231), suggesting potential therapeutic applications in oncology .

Table 1: Cytotoxicity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-Bromo-2-(DFM)NaphthaleneMDA-MB-231TBDInduces apoptosis, cell cycle arrest
Compound 6aMDA-MB-2315.5Cell cycle arrest in S phase
Compound 8cMDA-MB-231TBDInduces apoptosis

Note: TBD = To Be Determined

Antimicrobial Activity

Naphthalene derivatives have also shown promising antimicrobial properties. A study focusing on various substituted naphthalenes indicated that compounds with fluorinated groups, such as those containing difluoromethyl substituents, exhibited enhanced antibacterial activity against strains like Staphylococcus aureus and Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Fluorinated Naphthalenes

CompoundTarget BacteriaMIC (µM)
1-Bromo-2-(DFM)NaphthaleneStaphylococcus aureusTBD
N-[3,5-bis(Trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis0.16 - 0.68

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Cell Cycle Arrest : Similar compounds have been shown to disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Some studies suggest that naphthalene derivatives can inhibit enzymes involved in cellular metabolism or signaling pathways critical for cancer proliferation.

Case Studies and Research Findings

  • Cytotoxicity Study : A recent investigation into a series of naphthalene-based compounds found that specific substitutions, including bromine and difluoromethyl groups, significantly enhanced cytotoxicity in breast cancer cell lines .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of fluorinated naphthalenes against resistant bacterial strains, showcasing their potential as lead compounds for developing new antibiotics .
  • Pharmacophore Mapping : Consensus-based pharmacophore mapping has been utilized to identify key structural features necessary for biological activity among naphthalene derivatives, aiding in the design of more potent analogs .

Q & A

Basic: What are the standard synthesis routes for 1-bromo-2-(difluoromethyl)naphthalene?

Answer:
A common approach involves functionalizing naphthalene derivatives via halogenation and subsequent fluoromethylation. For example:

  • Step 1: Bromination : Direct bromination of 2-(difluoromethyl)naphthalene using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM .
  • Step 2: Fluoromethylation : Introduce the difluoromethyl group via cross-coupling reactions (e.g., using CuI catalysis) or nucleophilic substitution with difluoromethyl lithium (LiCF₂H) .
    Validation : Confirm regioselectivity using NMR (¹H/¹³C) and GC-MS to detect byproducts like 1,2-dibromo derivatives .

Advanced: How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

Answer:
The -CF₂H group is electron-withdrawing, reducing electron density at the naphthalene ring. This enhances electrophilic substitution at the para position but complicates Suzuki-Miyaura couplings due to potential oxidative addition inefficiencies.
Methodological Insight :

  • Use Pd(PPh₃)₄ with bulky ligands to stabilize intermediates.
  • Monitor reaction progress via in-situ IR spectroscopy to detect aryl-palladium intermediates .
    Contradiction Note : Some studies report reduced yields compared to non-fluorinated analogs; optimize by adjusting temperature (60–80°C) and solvent polarity (THF > DMF) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR distinguishes CF₂H environments (δ ≈ -80 to -90 ppm). ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 229.0 (C₁₁H₈BrF₂⁺) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .

Advanced: How to resolve discrepancies in reported melting/boiling points?

Answer:
Variations arise from impurities (e.g., residual solvents) or polymorphic forms.
Resolution Strategy :

  • Purify via recrystallization (ethanol/water) or column chromatography (hexane:EtOAc).
  • Validate using differential scanning calorimetry (DSC) and compare with NIST reference data .
    Case Study : NIST reports 1-bromonaphthalene’s Tboil as 281°C; deviations >2% suggest contamination .

Basic: What are the key toxicological considerations for handling this compound?

Answer:
While specific data for this compound is limited, analogous brominated naphthalenes show:

  • Acute Toxicity : LD₅₀ (oral, rat) ~500 mg/kg; use PPE (gloves, fume hood).
  • Environmental Fate : Low water solubility (log P ~3.5) but bioaccumulation potential .
    Assessment Framework : Follow ATSDR guidelines for halogenated aromatics, prioritizing hepatic and renal endpoints in rodent models .

Advanced: How to design a study on its metabolic pathways in mammalian systems?

Answer:

  • In Vitro : Incubate with liver microsomes (rat/human) and NADPH; analyze metabolites via LC-QTOF for hydroxylated or debrominated products.
  • In Vivo : Administer ¹³C-labeled compound to track excretion routes (urine vs. feces) .
    Data Interpretation : Compare with naphthalene’s metabolism (CYP450-mediated oxidation to epoxides) .

Basic: What solvents are optimal for its storage and reactions?

Answer:

  • Storage : Use amber vials in anhydrous DCM or THF at -20°C to prevent hydrolysis of the C-Br bond.
  • Reactions : Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions; non-polar solvents (toluene) favor Friedel-Crafts reactions .

Advanced: Strategies to mitigate racemization in chiral derivatives?

Answer:
The CF₂H group’s steric bulk can induce asymmetry. To preserve chirality:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
  • Avoid protic solvents; opt for DCE or MeCN to minimize H-bonding-induced racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(difluoromethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(difluoromethyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.